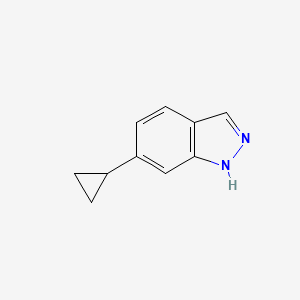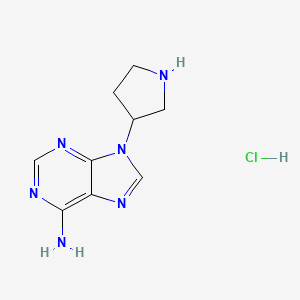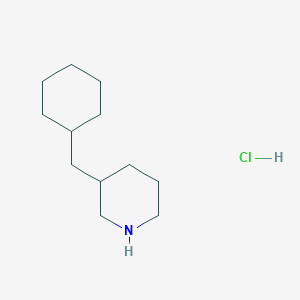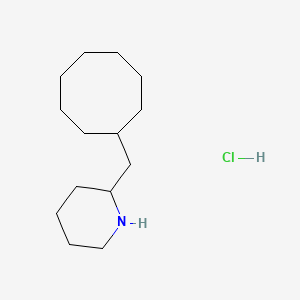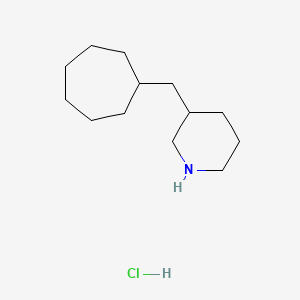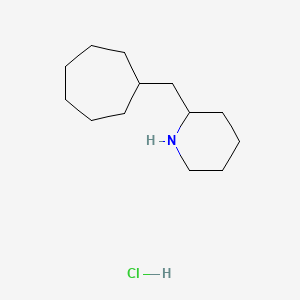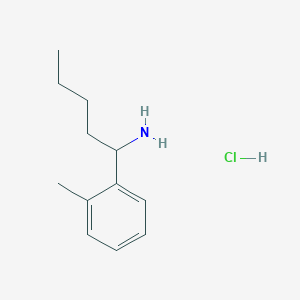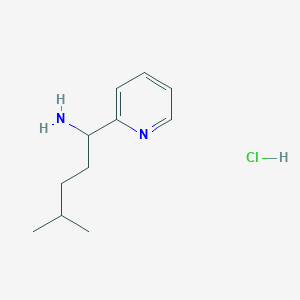![molecular formula C8H18Cl2N2O B1432974 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1956331-86-4](/img/structure/B1432974.png)
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is known for its unique spirocyclic structure, which consists of a spiro linkage between an oxazolidine and a diazaspirodecane ring system.
Preparation Methods
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This is typically achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Formation of the diazaspirodecane ring: This step involves the cyclization of the oxazolidine intermediate with a suitable diamine under basic conditions.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the spirocyclic intermediate to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with sigma-1 receptors and μ-opioid receptors. As a sigma-1 receptor antagonist, it modulates the activity of these receptors, which are involved in various cellular processes, including calcium signaling and protein folding. As a μ-opioid receptor agonist, it activates these receptors, leading to analgesic effects. The dual activity of this compound provides a balanced profile, potentially offering effective pain relief with fewer side effects .
Comparison with Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can be compared with other similar compounds, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives: These compounds also act as dual ligands for sigma-1 and μ-opioid receptors but may have different pharmacokinetic profiles and side effect profiles.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives: These compounds have shown activity against dengue virus type 2, highlighting the versatility of the spirocyclic scaffold.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This compound is used as an intermediate in the synthesis of other spirocyclic compounds and has different chemical properties due to the presence of the Boc protecting group.
The uniqueness of this compound lies in its balanced dual activity as a sigma-1 receptor antagonist and μ-opioid receptor agonist, making it a promising candidate for the development of safer analgesics .
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFFILZGMKHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



